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Compound of Interest

Compound Name: 7-bromo-4-methoxy-1H-indole

Cat. No.: B1350256

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude
of compounds with significant therapeutic potential. Among these, brominated indole
derivatives, often inspired by marine natural products, have emerged as a promising class of
anti-cancer agents. This guide provides a comparative analysis of the anti-cancer activity of
various brominated indole derivatives, supported by experimental data, detailed protocols, and
mechanistic insights to aid in the advancement of cancer research and drug discovery.

Comparative Anti-Cancer Activity of Brominated
Indole Derivatives

The anti-proliferative activity of several brominated indole derivatives has been evaluated
against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a
key measure of a compound's potency, are summarized in the table below.
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Derivative Cancer Cell
Compound . IC50 (uM) Reference
Class Line
o _ HT29
6-Bromoisatin Isatin ~100 [1][2]
(Colorectal)
Caco-2
~100 [1][2]
(Colorectal)
_ _ HT29
Tyrindoleninone Indole 390 [1][2]
(Colorectal)
N-[2-(5-bromo-
1H-indol-3-yI)- Potent (exact
] MGC-803
ethyl]-2-hydroxy-  Tryptamine ) value not [31[4]
(Gastric) N
3-methyl- specified)
benzamide (E20)
Potent (exact
MCF-7 (Breast) value not [3]14]
specified)
Potent (exact
HepG2 (Liver) value not [3114]
specified)
Potent (exact
A549 (Lung) value not [3114]
specified)
Potent (exact
HeLa (Cervical) value not [3114]
specified)
5-Bromo-7-
azaindolin-2-one  Azaindolinone HepG2 (Liver) 2.357 [5][6]

derivative (23p)

A549 (Lung)

3.012

[5][6]

Skov-3 (Ovarian)

Not specified

[5]L6]
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6-

Bromoindirubin- Indirubin GSK-3a/p 0.005/0.32 [7]
3'-oxime (BIO)

CDK1 0.08 [7]

CDK5 0.08 [7]

Mechanistic Insights: Induction of Apoptosis and
Cell Cycle Arrest

Brominated indole derivatives exert their anti-cancer effects through multiple mechanisms,
primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.

Apoptosis Induction:

Studies on compounds like 6-bromoisatin and tyrindoleninone have shown that they trigger
apoptosis in cancer cells through a caspase-dependent pathway.[1] This involves the activation
of executioner caspases, such as caspase-3 and caspase-7, which are key enzymes
responsible for the biochemical and morphological changes associated with apoptosis.[1] While
the direct involvement of initiator caspases (caspase-8 and caspase-9) requires further
investigation, their activation would delineate whether the apoptotic signal originates from the
extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathway.[1]

Cell Cycle Arrest:

In addition to inducing apoptosis, these compounds have been observed to halt the
progression of the cell cycle, specifically at the G2/M phase.[1][3][4] For instance, 6-
bromoisatin was found to cause an accumulation of HT29 colorectal cancer cells in the G2/M
phase of the cell cycle.[1][2] This arrest prevents the cancer cells from dividing and
proliferating.

Signaling Pathway Involvement:

The extracellular signal-regulated kinase (ERK) pathway has been implicated in the
mechanism of action of some brominated indoles.[1] Inhibition of the ERK signaling pathway,
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which is often hyperactivated in cancer and promotes cell survival, is a proposed mechanism
by which these compounds induce apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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